(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474079
InChI: InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H
SMILES:
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride

CAS No.:

Cat. No.: VC16474079

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester hydrochloride -

Specification

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
IUPAC Name methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10;/h2-6,11-12,15H,7-9H2,1H3;1H
Standard InChI Key WJSSEGLRMCEAKA-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CC(CN1CC2=CC=CC=C2)O.Cl

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

The compound features a five-membered pyrrolidine ring with distinct substituents:

  • A benzyl group at the 1-position, enhancing lipophilicity and influencing π-π interactions in biological systems.

  • A hydroxyl group at the 4-position, contributing to hydrogen-bonding capabilities and chiral center stability .

  • A methyl ester at the 2-carboxylic acid position, modulating solubility and reactivity for downstream functionalization.

The stereochemistry (2R,4S) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to target proteins .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈ClNO₃
Molecular Weight271.74 g/mol
Boiling Point350.1 ± 42.0 °C (Predicted)
Density~1 g/cm³ (Predicted)
pKa14.35 ± 0.40 (Predicted)

Synthesis and Stereoselective Approaches

Retrosynthetic Strategies

Synthetic routes often leverage chiral pool starting materials, such as enantiopure 4-hydroxyproline derivatives, to preserve stereochemical integrity. For example:

  • Retro-Dieckmann Reaction: A bicyclic ketone intermediate undergoes ring-opening to yield disubstituted pyrrolidines with precise stereocontrol .

  • Difluoromethylation: Hydroxyl groups in 4-hydroxyproline esters are functionalized using fluorinating agents to introduce CHF₂O moieties, demonstrating the compound’s adaptability for diversification .

Protecting Group Strategies

  • Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are employed to temporarily mask amines during multi-step syntheses, enabling selective reactions at the carboxylic acid or hydroxyl positions .

Scheme 1: Representative Synthesis Pathway

  • Starting Material: Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate .

  • Benzylation: N-alkylation with benzyl bromide under basic conditions.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes alkaline hydrolysis to the free carboxylic acid, a key step for converting the compound into peptide-coupled derivatives:
RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}

Benzyl Group Modifications

  • Hydrogenolysis: Catalytic hydrogenation removes the benzyl group, exposing the secondary amine for further alkylation or acylation.

  • Electrophilic Aromatic Substitution: The benzyl ring can undergo nitration or halogenation, though steric hindrance from the pyrrolidine ring may limit reactivity.

Hydroxyl Group Transformations

  • Oxidation: Controlled oxidation converts the 4-hydroxyl group to a ketone, altering hydrogen-bonding patterns .

  • Sulfonylation: Tosyl chloride introduces a leaving group, enabling nucleophilic displacement reactions .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Agents: Pyrrolidine cores are prevalent in HCV protease inhibitors; this compound’s benzyl group may enhance viral envelope penetration .

  • Anticancer Scaffolds: Functionalization at the 4-position generates analogs that disrupt microtubule assembly, as seen in taxane-derived drugs.

Asymmetric Catalysis

  • Chiral Ligands: The hydroxyl and ester groups coordinate transition metals, enabling enantioselective hydrogenation in synthetic chemistry .

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